CAS number and molecular weight of 2-Methoxyquinoline-8-carboxylic acid
CAS number and molecular weight of 2-Methoxyquinoline-8-carboxylic acid
An In-Depth Technical Guide to 2-Methoxyquinoline-8-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 2-Methoxyquinoline-8-carboxylic acid (CAS No. 1824140-76-2), a heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related quinoline derivatives to present a robust guide for researchers. We will delve into its chemical identity, plausible synthetic routes, expected physicochemical properties, and potential biological applications, particularly in the realm of oncology.
Core Molecular Attributes
2-Methoxyquinoline-8-carboxylic acid belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a cornerstone in drug discovery, forming the backbone of numerous pharmaceuticals. The strategic placement of a methoxy group at the 2-position and a carboxylic acid at the 8-position creates a molecule with unique electronic and steric properties, making it an attractive candidate for further derivatization and biological screening.
| Property | Value | Source |
| CAS Number | 1824140-76-2 | |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| IUPAC Name | 2-methoxyquinoline-8-carboxylic acid |
Proposed Synthetic Pathway and Experimental Protocol
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-Methoxyquinoline-8-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on analogous reactions reported in the literature for similar quinoline derivatives.
Step 1: Synthesis of 8-Methylquinolin-2-ol (Skraup Reaction)
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To a stirred mixture of 2-amino-3-methylbenzoic acid (1 equivalent) and glycerol (3 equivalents), cautiously add concentrated sulfuric acid (2.5 equivalents) in a dropwise manner, ensuring the temperature does not exceed 120°C.
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Add a mild oxidizing agent, such as nitrobenzene or iodine, to the mixture.
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Heat the reaction mixture to 130-140°C for 4-6 hours. The reaction is exothermic and should be carefully controlled.
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Cool the mixture to room temperature and pour it onto crushed ice.
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Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms.
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Filter the precipitate, wash it thoroughly with water, and dry it to obtain crude 8-methylquinolin-2-ol.
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Recrystallize the crude product from ethanol to yield pure 8-methylquinolin-2-ol.
Step 2: Synthesis of 2-Chloro-8-methylquinoline
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In a round-bottom flask equipped with a reflux condenser, add 8-methylquinolin-2-ol (1 equivalent) and phosphorus oxychloride (POCl₃, 3-5 equivalents).
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Heat the mixture at reflux (approximately 110°C) for 2-3 hours.
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Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
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Basify the mixture with a cold, concentrated ammonium hydroxide solution to precipitate the product.
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Filter the solid, wash with cold water, and dry.
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Purify the crude 2-chloro-8-methylquinoline by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 3: Synthesis of 2-Chloroquinoline-8-carboxylic acid
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Dissolve 2-chloro-8-methylquinoline (1 equivalent) in a mixture of pyridine and water.
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Heat the solution to reflux and add potassium permanganate (KMnO₄, 3-4 equivalents) portion-wise over 2-3 hours.
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Continue refluxing until the purple color of the permanganate disappears.
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Cool the mixture and filter off the manganese dioxide.
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Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
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Filter the precipitate, wash with cold water, and dry to yield 2-chloroquinoline-8-carboxylic acid.
Step 4: Synthesis of 2-Methoxyquinoline-8-carboxylic acid
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In a sealed vessel, dissolve 2-chloroquinoline-8-carboxylic acid (1 equivalent) in anhydrous methanol.
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Add a solution of sodium methoxide in methanol (2-3 equivalents).
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Heat the mixture at 80-100°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).
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Remove the solvent under reduced pressure.
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The resulting crude product can be purified by recrystallization or preparative HPLC to afford pure 2-Methoxyquinoline-8-carboxylic acid.
Physicochemical Properties and Spectroscopic Characterization (Expected)
While experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and the known characteristics of quinolines and carboxylic acids.
| Property | Expected Value/Characteristic |
| Melting Point | Expected to be a solid with a relatively high melting point, likely >150°C, due to the rigid aromatic structure and potential for intermolecular hydrogen bonding. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and methanol. Solubility in water is expected to be low but will increase at higher pH due to the deprotonation of the carboxylic acid. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. The quinoline nitrogen is weakly basic. |
| ¹H NMR | - Aromatic protons on the quinoline ring (6H, ~7.0-8.5 ppm).- A singlet for the methoxy group protons (3H, ~4.0 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).[1][2] |
| ¹³C NMR | - Aromatic carbons (~110-150 ppm).- Carbonyl carbon of the carboxylic acid (~165-180 ppm).[1][2]- Methoxy carbon (~55-60 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).[1][2]- A strong C=O stretch from the carboxylic acid (1680-1720 cm⁻¹).- C=N and C=C stretching vibrations from the quinoline ring (1500-1600 cm⁻¹).- C-O stretching from the methoxy group (~1250 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M+) at m/z = 203.19.- Common fragmentation patterns may include the loss of a methoxy radical (·OCH₃) or a carboxyl group (·COOH).[2] |
Potential Biological Activity and Therapeutic Applications
The quinoline nucleus is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-methoxyquinoline and quinoline-8-carboxylic acid have demonstrated a range of biological activities, suggesting that the title compound could be a valuable scaffold for drug discovery.
Anticancer Potential
A structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has shown significant cytotoxicity against colorectal cancer cell lines.[3] The mechanism of action was linked to the modulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer.[3] This suggests that 2-Methoxyquinoline-8-carboxylic acid could serve as a precursor for more complex molecules with potent anticancer activity.
Signaling Pathway Diagram
Caption: Potential modulation of the PI3K/AKT/mTOR pathway by 2-methoxyquinoline derivatives.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of 2-Methoxyquinoline-8-carboxylic acid against a panel of cancer cell lines.
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Cell Culture:
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Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
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Maintain cells in a humidified incubator at 37°C with 5% CO₂.
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Compound Preparation:
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Prepare a 10 mM stock solution of 2-Methoxyquinoline-8-carboxylic acid in DMSO.
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Perform serial dilutions in culture media to obtain final concentrations ranging from 0.1 µM to 100 µM.
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Cell Seeding:
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Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
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Seed 5,000-10,000 cells per well in a 96-well microplate and allow them to adhere overnight.
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Compound Treatment:
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Remove the old media and add 100 µL of fresh media containing the various concentrations of the test compound.
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Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).
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Incubate the plates for 48-72 hours.
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MTT Assay:
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Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
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Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control.
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Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
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Conclusion
2-Methoxyquinoline-8-carboxylic acid is a promising heterocyclic compound with a chemical architecture that is amenable to further chemical modification. Based on the known biological activities of related quinoline derivatives, it holds potential as a scaffold for the development of novel therapeutic agents, particularly in oncology. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to explore the full potential of this intriguing molecule. Further investigation into its specific biological properties is warranted and could lead to the discovery of new and effective treatments for a range of diseases.
References
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ChemSynthesis. 8-methoxy-2-quinolinecarboxylic acid. Available at: [Link]
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PubChem. 1-(2-Methoxyphenoxy)isoquinoline-8-carboxylic acid. Available at: [Link]
-
Cardinal Scholar. Synthesis of Quinoline Analogues. Available at: [Link]
-
PrepChem.com. Synthesis of 2-methoxyquinoline-6-carboxylic acid. Available at: [Link]
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ACS Publications. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]
-
ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available at: [Link]
-
ResearchGate. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Available at: [Link]
-
PubMed. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. Available at: [Link]
-
Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]
-
ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available at: [Link]
- Google Patents. Process for making 2-hydroxyquinoline-4-carboxylic acids.
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acids. Available at: [Link]
